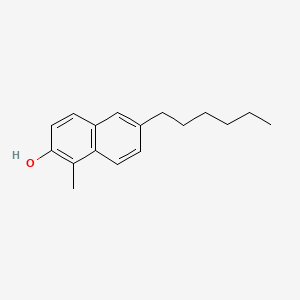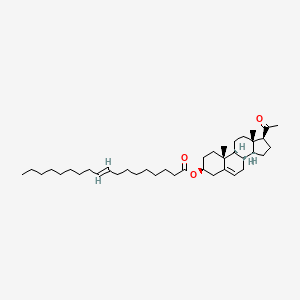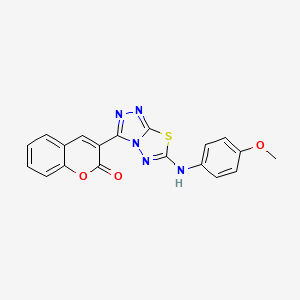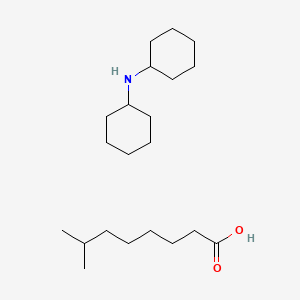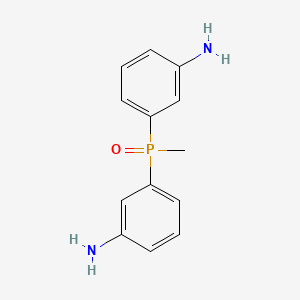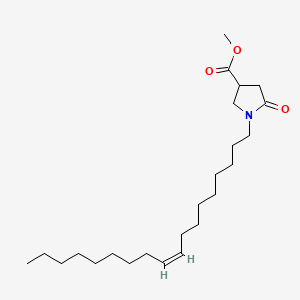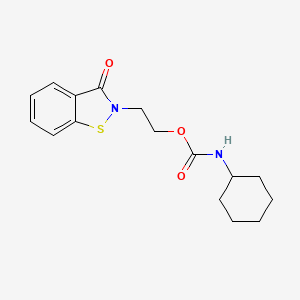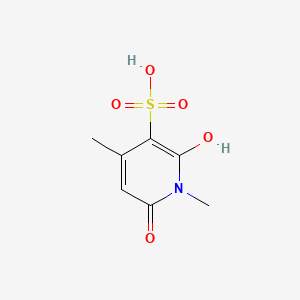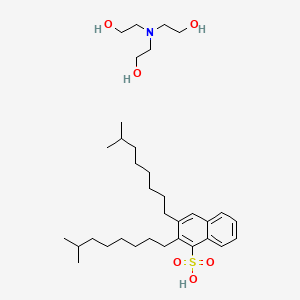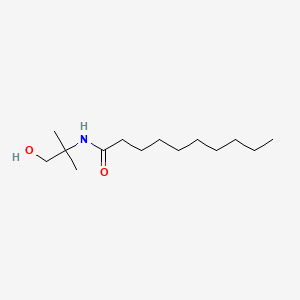
N-Decanoyl-2-amino-2-methylpropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decanoyl-2-amino-2-methylpropanol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is an amide derivative of 2-amino-2-methyl-1-propanol and decanoic acid. This compound is known for its ability to stimulate certain enzymatic activities, making it valuable in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decanoyl-2-amino-2-methylpropanol typically involves the reaction of 2-amino-2-methyl-1-propanol with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-Decanoyl-2-amino-2-methylpropanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
N-Decanoyl-2-amino-2-methylpropanol has several applications in scientific research:
Biochemistry: It is used to study enzyme kinetics and mechanisms, particularly in the stimulation of galactocerebroside galactosidase.
Industry: Used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The primary mechanism of action of N-Decanoyl-2-amino-2-methylpropanol involves its interaction with enzymes. It has been shown to stimulate the activity of galactocerebroside galactosidase by binding to a site other than the substrate-active site, thereby enhancing the enzyme’s hydrolytic activity . This stimulation does not affect the binding of the substrate to the enzyme but increases the rate of the hydrolytic reaction.
Comparison with Similar Compounds
Similar Compounds
N-Decanoyl-2-amino-2-methyl-1-propanol: A closely related compound with similar enzymatic stimulation properties.
Ceramide-like amides: These compounds also interact with enzymes but may have different degrees of effectiveness and specificity.
Uniqueness
N-Decanoyl-2-amino-2-methylpropanol is unique due to its specific structure, which includes a branched methyl group and a decanoyl chain. This structure is crucial for its ability to stimulate galactocerebroside galactosidase effectively. Modifications to this structure, such as changing the length of the fatty acid chain or altering the branched methyl group, can significantly impact its activity .
Properties
CAS No. |
35922-60-2 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)decanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-13(17)15-14(2,3)12-16/h16H,4-12H2,1-3H3,(H,15,17) |
InChI Key |
IWZPIXUPMVBLSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




